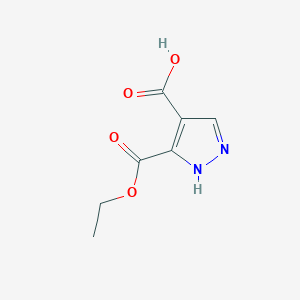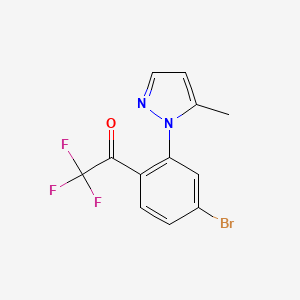
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a trifluoromethyl ketone group attached to a brominated phenyl ring, which is further substituted with a pyrazole moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, 2-(5-methyl-1H-pyrazol-1-yl)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.
Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Ketone Formation:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The pyrazole moiety can undergo oxidation to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: Its trifluoromethyl ketone group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways involving pyrazole-containing molecules or to investigate the effects of trifluoromethylation on biological activity.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl ketone group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency. In material science, the compound’s hydrophobic and thermally stable properties contribute to its effectiveness in enhancing the performance of polymers or coatings.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as:
1-(4-Chloro-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-(4-Bromo-2-(5-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol: This compound has an alcohol group instead of a ketone group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.
Eigenschaften
Molekularformel |
C12H8BrF3N2O |
|---|---|
Molekulargewicht |
333.10 g/mol |
IUPAC-Name |
1-[4-bromo-2-(5-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H8BrF3N2O/c1-7-4-5-17-18(7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 |
InChI-Schlüssel |
XSOPTTNBDKXJPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NN1C2=C(C=CC(=C2)Br)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



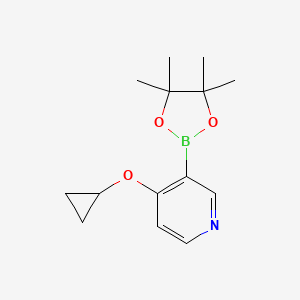
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
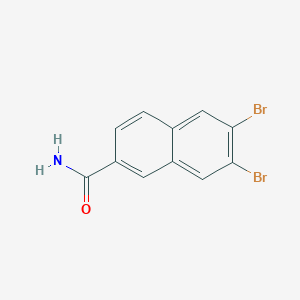
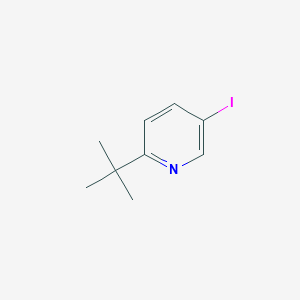
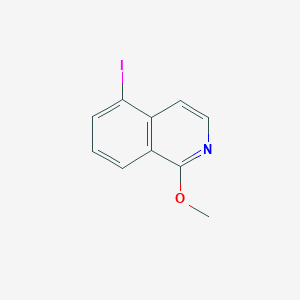
![a-D-Glucopyranoside, methyl 2-deoxy-2-[[(phenylmethoxy)carbonyl]amino]-3-O-(phenylmethyl)-, 6-acetate](/img/structure/B13655065.png)
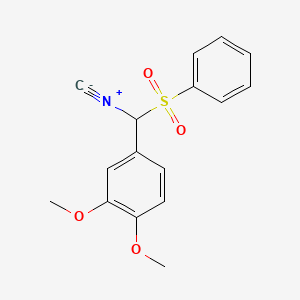
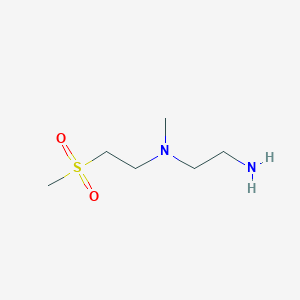


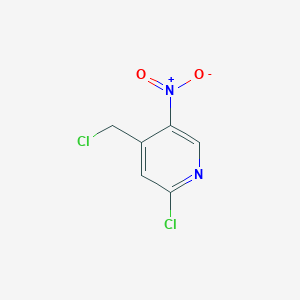
![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)
